Amlodipine Impurity E Maleate
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Overview
Description
Mechanism of Action
- By inhibiting calcium ion influx through these channels, amlodipine reduces peripheral vascular resistance, leading to vasodilation. This effect ultimately lowers blood pressure .
- In patients with vasospastic angina, amlodipine increases myocardial oxygen delivery by dilating coronary arterioles .
- The exact biochemical pathways beyond calcium channel blockade are not fully elucidated, but the net result is improved blood flow and reduced blood pressure .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Amlodipine Impurity E Maleate plays a role in biochemical reactions, particularly in the context of pharmaceutical applications .
Cellular Effects
It is known that Amlodipine, the parent compound, has a strong affinity for cell membranes, modulating calcium influx by inhibiting selected membrane calcium channels . This could suggest that this compound may have similar effects on cell function.
Molecular Mechanism
It is likely to exert its effects at the molecular level through interactions with biomolecules, potentially involving binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the plasma profiles of Amlodipine were virtually superimposable for the maleate and besylate salt formulations over 96 hours .
Dosage Effects in Animal Models
It is known that Amlodipine, the parent compound, has a dosage range in dogs of 0.1–0.2 mg/kg, PO, every 12 hours, or 0.2–0.4 mg/kg, PO, every 24 hours .
Metabolic Pathways
It is known that Amlodipine, the parent compound, is extensively metabolised in the liver .
Transport and Distribution
It is known that Amlodipine, the parent compound, has a large volume of distribution .
Subcellular Localization
It is known that Amlodipine, the parent compound, has a strong affinity for cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amlodipine Impurity E Maleate involves multiple steps, starting with the preparation of the diethyl ester of 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. This intermediate is then reacted with maleic acid to form the maleate salt . The reaction conditions typically involve the use of organic solvents such as methanol or dimethyl sulfoxide, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) is commonly used for the purification and characterization of the compound .
Chemical Reactions Analysis
Types of Reactions: Amlodipine Impurity E Maleate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the aminoethoxy or chlorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
Amlodipine Impurity E Maleate is extensively used in scientific research, particularly in the following areas:
Comparison with Similar Compounds
Amlodipine Besylate: Another salt form of Amlodipine used in pharmaceutical formulations.
Amlodipine Aspartic Acid Impurity: An impurity formed during the synthesis of Amlodipine.
Amlodipine Azido Impurity: Another impurity that can form during the production of Amlodipine.
Uniqueness: Amlodipine Impurity E Maleate is unique due to its specific chemical structure and the role it plays in the quality control of Amlodipine formulations. Its presence and concentration need to be carefully monitored to ensure the safety and efficacy of the final pharmaceutical product .
Properties
CAS No. |
400024-12-6 |
---|---|
Molecular Formula |
C21H27ClN2O5.C4H4O4 |
Molecular Weight |
422.91 116.07 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Amlodipine Diethyl Ester |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.